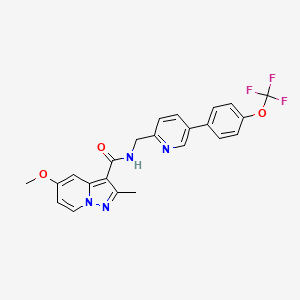

anti-TB agent 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H19F3N4O3 |

|---|---|

Molecular Weight |

456.4 g/mol |

IUPAC Name |

5-methoxy-2-methyl-N-[[5-[4-(trifluoromethoxy)phenyl]-2-pyridinyl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide |

InChI |

InChI=1S/C23H19F3N4O3/c1-14-21(20-11-19(32-2)9-10-30(20)29-14)22(31)28-13-17-6-3-16(12-27-17)15-4-7-18(8-5-15)33-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,31) |

InChI Key |

FJXCWOFMPQOVBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN2C=CC(=CC2=C1C(=O)NCC3=NC=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Anti-TB Agent Pretomanid: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pretomanid (formerly PA-824) is a pivotal nitroimidazooxazine antimycobacterial agent that has become a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1][2] As a critical component of the BPaL regimen (in combination with Bedaquiline and Linezolid), its novel dual-action mechanism targets both actively replicating and non-replicating (persistent) forms of Mycobacterium tuberculosis (M. tuberculosis).[1][3] This guide provides a comprehensive overview of Pretomanid's chemical properties, a detailed examination of its synthesis pathways with experimental protocols, and a summary of its biological activity and pharmacokinetic profile.

Chemical Structure and Properties

Pretomanid is a chiral molecule belonging to the nitroimidazole class.[4][5] Its chemical structure is fundamental to its pro-drug nature and mechanism of action.

-

IUPAC Name: (6S)-2-nitro-6-{[4-(trifluoromethoxy)phenyl]methoxy}-6,7-dihydro-5H-imidazo[2,1-b][4][6]oxazine[3][7]

-

Molecular Formula: C₁₄H₁₂F₃N₃O₅[7]

-

Molecular Weight: 359.26 g/mol [7]

-

CAS Number: 187235-37-6[7]

Chemical Structure:

Figure 1. Chemical structure of Pretomanid.

Mechanism of Action

Pretomanid is a prodrug that requires intracellular activation within the mycobacterium. Its dual mechanism is effective against both aerobic, replicating bacteria and anaerobic, non-replicating persisters.[1][3]

-

Activation: The deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis, utilizing the reduced form of cofactor F420, reduces the nitroimidazole ring of Pretomanid.[8]

-

Dual Action:

-

Anaerobic Conditions (Respiratory Poisoning): This activation releases reactive nitrogen species, including nitric oxide (NO). NO acts as a respiratory poison, disrupting cellular respiration and energy production, which is lethal to the non-replicating bacteria found in anaerobic environments like granulomas.[1][8][9]

-

Aerobic Conditions (Cell Wall Synthesis Inhibition): A second, highly reactive metabolite is generated that inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death in actively replicating M. tuberculosis.[1][9]

-

Signaling and Activation Pathway

The following diagram illustrates the activation cascade of Pretomanid within Mycobacterium tuberculosis.

Chemical Synthesis Pathway

Early syntheses of Pretomanid utilized hazardous starting materials like 2,4-dinitroimidazole, which is explosive and unsuitable for large-scale production.[6] Modern, safer, and more efficient routes have been developed. The most prominent and scalable approach starts from the readily available 2-bromo-4-nitroimidazole.[4][6][8] This multi-step synthesis culminates in a one-pot deprotection and cyclization, enhancing efficiency and yield.[4][6][8]

Synthetic Workflow Diagram

The logical flow from starting materials to the final product is outlined below.

Experimental Protocols

The following protocols are synthesized from optimized procedures reported in the literature, primarily focusing on the route from 2-bromo-4-nitroimidazole.[4][6][10]

Protocol 1: Synthesis of 2-Bromo-4-nitro-1H-imidazole (Starting Material)

This procedure avoids the use of hazardous molecular bromine.

-

Reagents: 4-nitroimidazole, hydrobromic acid (HBr), hydrogen peroxide (H₂O₂), sodium iodide (NaI), trifluoroacetic acid (TFA).

-

Step 1 (Dibromination): 4-nitroimidazole is treated with HBr and H₂O₂ to form 2,5-dibromo-4-nitro-1H-imidazole in situ.

-

Step 2 (Selective Debromination): The crude dibrominated intermediate is then selectively debrominated at the 5-position using a reducing agent like NaI in TFA to yield the desired 2-bromo-4-nitro-1H-imidazole.

-

Workup: The product is isolated through extraction and purification, often involving crystallization. This process has been scaled to the kilogram level with good yields and high purity.[11]

Protocol 2: Three-Step Synthesis of Pretomanid

This efficient, linear synthesis avoids the purification of intermediates.[4][8]

-

Step 1: Alkylation of 2-Bromo-4-nitro-1H-imidazole

-

Reactants: 2-bromo-4-nitro-1H-imidazole (1.0 eq), (R)-glycidol protected with a silyl group (e.g., TBS-glycidol) (1.1 eq), and a base such as DIPEA in a solvent like toluene.

-

Procedure: The reactants are heated at a slightly elevated temperature (e.g., 70-80 °C) until HPLC analysis shows complete consumption of the starting imidazole. The reaction mixture is typically used directly in the next step after a simple aqueous workup.

-

-

Step 2: O-Alkylation of the Secondary Alcohol

-

Reactants: Crude product from Step 1, 4-(trifluoromethoxy)benzyl bromide (1.2 eq), a base (e.g., NaH or K₂CO₃), and a phase-transfer catalyst (e.g., TBAB) in a solvent like DMF or THF.

-

Procedure: The reaction is run at room temperature until the secondary alcohol is fully converted. The resulting protected intermediate is extracted and concentrated, then carried forward without chromatographic purification.

-

-

Step 3: One-Pot Deprotection and Cyclization

-

Reactants: Crude protected intermediate from Step 2, a deprotecting agent, and a base for cyclization. For a TBS protecting group, a fluoride source (e.g., TBAF) or acid (e.g., HCl in dioxane) is used for deprotection. For other protecting groups like PMBz, an excess of K₂CO₃ in methanol can achieve both deprotection and cyclization.[4][6]

-

Procedure (for PMBz group): The crude material is dissolved in methanol and cooled to a low temperature (e.g., -10 °C). An excess of solid K₂CO₃ is added.[6] The reaction is monitored carefully by HPLC. Upon completion, the reaction is quenched, and the product is extracted.

-

Purification: The final Pretomanid product is purified by recrystallization from a solvent system like isopropanol/cyclohexane to yield a product with >99% purity.[4] The overall yield for this three-step process can be up to 40%.[4][8][9]

-

Quantitative Data

Table 1: In Vitro Activity of Pretomanid against M. tuberculosis

The Minimum Inhibitory Concentration (MIC) is a key measure of a drug's potency. Pretomanid shows high activity against both drug-susceptible and drug-resistant strains.

| M. tuberculosis Lineage/Status | Modal MIC (mg/L) | MIC Range (mg/L) | Reference(s) |

| Lineages 2, 3, 4, 7 (most common) | 0.125 | 0.03 - 0.5 | [12] |

| Lineage 1 | 1.0 | 0.25 - 2.0 | [12] |

| H37Rv Reference Strain | 0.125 - 0.25 | 0.06 - 0.5 | [7][13] |

| Drug-Susceptible (DS-TB) Isolates | 0.25 | 0.03 - 1.0 | [12][13] |

| Multidrug-Resistant (MDR-TB) Isolates | 0.25 | 0.03 - 1.0 | [12] |

| Extensively Drug-Resistant (XDR-TB) Isolates | 0.25 | 0.03 - 1.0 | [12] |

Note: MIC values can vary based on the testing method (e.g., MGIT vs. broth microdilution) and specific strain.

Table 2: Key Pharmacokinetic Parameters of Pretomanid in Humans

The data below corresponds to a standard oral dose of 200 mg administered once daily with food, unless otherwise noted.

| Parameter | Value (Mean ± SD or Median [Range]) | Condition / Note | Reference(s) |

| Tmax (Time to Peak Concentration) | 4.5 hours [2.0 - 8.0] | Single dose with food | [5] |

| Cmax (Peak Plasma Concentration) | 2.5 - 3.2 µg/mL | Steady state | [3] |

| AUC₀₋₂₄ (Area Under the Curve) | 30.1 - 63.8 µg·h/mL | Steady state, varies with regimen | [14][15] |

| t½ (Elimination Half-life) | 16.0 - 17.4 hours | Single dose | [5] |

| Vd/F (Apparent Volume of Distribution) | 97.0 L (17.2) | Single dose with food | [5] |

| CL/F (Apparent Oral Clearance) | 3.9 L/hr (0.8) | Single dose with food | [5] |

| Plasma Protein Binding | ~86.4% | - | [5] |

| Food Effect | Cmax and AUC increase by ~76% and ~88% with a high-fat meal | Compared to fasted state | [5][15] |

Conclusion

Pretomanid represents a significant advancement in the fight against drug-resistant tuberculosis. Its unique mechanism of action, targeting both replicating and persistent mycobacteria, makes it an invaluable therapeutic agent. The development of safe, scalable, and efficient synthetic routes, such as the one-pot cyclization method starting from 2-bromo-4-nitroimidazole, has been crucial for its clinical development and deployment. The quantitative data on its potent in vitro activity and predictable pharmacokinetic profile underscore its reliability in combination regimens. This guide provides the foundational technical information required for researchers and drug development professionals working with this essential anti-TB drug.

References

- 1. ijrpr.com [ijrpr.com]

- 2. pure.itg.be [pure.itg.be]

- 3. Population Pharmacokinetics of the Antituberculosis Agent Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 12. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 15. Pretomanid Pharmacokinetics in the Presence of Rifamycins: Interim Results from a Randomized Trial among Patients with Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Primary Molecular Target Identification of Anti-TB Agent 1

Audience: Researchers, Scientists, and Drug Development Professionals Topic: A comprehensive guide to the core methodologies and data supporting the identification of the primary molecular target for a novel anti-tuberculosis compound, designated here as "Anti-TB Agent 1." This guide is based on the well-documented target identification process for Macozinone (PBTZ169), a potent benzothiazinone derivative.

Executive Summary

The identification of a drug's molecular target is a critical step in modern drug development, providing a clear mechanism of action and a rational basis for lead optimization. This guide details the multifaceted approach used to identify the primary molecular target of this compound, a representative of the highly potent benzothiazinone (BTZ) class of antimycobacterials. Through a combination of genetic, biochemical, and structural studies, the primary target was unequivocally identified as Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .[1][2] DprE1 is an essential flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[3][4] this compound acts via covalent, irreversible inhibition of DprE1, thereby blocking the synthesis of key cell wall components and leading to rapid bactericidal activity.[5][6]

Quantitative Data Summary: In Vitro Activity

This compound demonstrates exceptionally potent activity against Mycobacterium tuberculosis (Mtb) and other related mycobacterial species. Its efficacy is highlighted by its low Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

| Organism | Strain | MIC (ng/mL) | MIC (µM) | Reference |

| Mycobacterium tuberculosis | H37Rv | 0.2 | ~0.0004 | [2][7] |

| Mycobacterium bovis | BCG | 0.25 - 1 | ~0.0005 - 0.002 | [7] |

| Mycobacterium smegmatis | mc²155 | 10 - 20 | ~0.02 - 0.04 | [7] |

Note: MIC values can vary slightly based on experimental conditions. Molar concentrations are approximated based on the molecular weight of PBTZ169.

Experimental Protocols

The identification of DprE1 as the target of this compound was achieved through two primary lines of investigation: genetic analysis of resistant mutants and direct biochemical assays of enzyme activity.

Protocol 1: Resistant Mutant Generation & Whole-Genome Sequencing

This genetic approach is based on the principle that resistance to a potent, single-target inhibitor is most commonly acquired through mutations in the gene encoding that target.

Objective: To generate and characterize mutants resistant to this compound to identify the genetic basis of resistance.

Methodology:

-

Culture Preparation: A mid-logarithmic phase culture of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Mutant Selection: A high concentration of bacterial cells (e.g., 10⁸ to 10⁹ CFUs) is plated onto Middlebrook 7H10 solid agar containing this compound at a concentration 50-100 times its MIC.

-

Incubation: Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear. A control plate without the agent is used to confirm initial viability.

-

Isolation and MIC Confirmation: Individual resistant colonies are isolated, re-cultured in liquid media, and their resistance is confirmed by determining the new, elevated MIC of this compound.

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from the confirmed resistant isolates and the parental wild-type strain.

-

Whole-Genome Sequencing (WGS): The extracted DNA is subjected to next-generation sequencing (NGS).[8][9] The resulting sequence reads are aligned to the M. tuberculosis H37Rv reference genome.

-

Variant Analysis: Single Nucleotide Polymorphisms (SNPs) and insertions/deletions (indels) are identified by comparing the genomes of the resistant mutants to the parental strain.[9][10] Mutations consistently found across multiple independent resistant isolates are identified as high-confidence resistance-conferring mutations. For the BTZ class, this analysis consistently reveals mutations in the dprE1 gene (Rv3790), particularly at the codon for Cys387.[6]

Protocol 2: In Vitro DprE1 Enzymatic Assay

This biochemical approach directly measures the inhibitory effect of this compound on the enzymatic activity of purified DprE1.

Objective: To determine if this compound directly inhibits the enzymatic function of DprE1.

Methodology:

-

Protein Expression and Purification: The dprE1 gene from M. tuberculosis is cloned into an expression vector and the DprE1 enzyme is overexpressed in a suitable host (e.g., E. coli or M. smegmatis) and purified to homogeneity.

-

Substrate Preparation: The substrate, decaprenylphosphoryl-β-D-ribose (DPR), is prepared, often radiolabeled (e.g., with ¹⁴C) for ease of detection.[11]

-

Enzymatic Reaction: The reaction mixture is prepared containing buffer, the purified DprE1 enzyme, and the FAD cofactor. The reaction is initiated by adding the ¹⁴C-DPR substrate.

-

Inhibition Assay: To test for inhibition, the DprE1 enzyme is pre-incubated with varying concentrations of this compound before the addition of the substrate.

-

Reaction Monitoring: The reaction proceeds for a set time at 37°C and is then stopped. The reaction products are extracted. DprE1 oxidizes DPR to decaprenyl phosphoryl-β-D-2'-keto-erythropentafuranose (DPX).[11][12]

-

Product Separation and Detection: The substrate (DPR) and the product (DPX) are separated using thin-layer chromatography (TLC).[11] The TLC plate is then exposed to a phosphor screen, and the radioactivity of the spots corresponding to DPR and DPX is quantified.

-

Data Analysis: The percentage of DPR converted to DPX is calculated for each concentration of this compound. A dose-dependent decrease in DPX formation confirms direct inhibition of DprE1 activity.[11] The IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing the logical flow of experiments and the biological context of the drug's action.

The target enzyme, DprE1, is a critical component of the arabinan biosynthesis pathway, which is essential for the construction of the mycobacterial cell wall.

Conclusion

The convergence of evidence from genetic studies of resistant mutants and direct biochemical inhibition assays provides a definitive identification of DprE1 as the primary molecular target of this compound.[6][11] The agent covalently modifies the Cys387 residue within the enzyme's active site, leading to irreversible inhibition of the arabinan biosynthesis pathway, disruption of cell wall integrity, and potent bactericidal activity.[6][7] This detailed mechanistic understanding validates DprE1 as a highly vulnerable target in M. tuberculosis and establishes a solid foundation for the clinical development of this promising anti-TB agent.[3][13]

References

- 1. Development of Macozinone for TB treatment: An Update [mdpi.com]

- 2. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 6. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Whole genome sequencing reveals novel resistance-conferring mutations and large genome deletions in drug-resistant Mycobacterium tuberculosis isolates from Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole-Genome Sequencing Analysis of Serially Isolated Multi-Drug and Extensively Drug Resistant Mycobacterium tuberculosis from Thai Patients | PLOS One [journals.plos.org]

- 10. Whole Genome Sequencing Reveals Complex Evolution Patterns of Multidrug-Resistant Mycobacterium tuberculosis Beijing Strains in Patients | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PBTZ169 - iM4TB [im4tb.org]

The Early Discovery and Screening of Bedaquiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the early discovery and screening process of Bedaquiline (formerly TMC207), a diarylquinoline anti-tuberculosis agent. It is intended to serve as a technical resource, detailing the experimental methodologies, quantitative data, and the mechanism of action that led to its identification as a potent drug against Mycobacterium tuberculosis.

Introduction

Bedaquiline, marketed under the brand name Sirturo, represents a significant breakthrough in the fight against tuberculosis (TB), being the first new drug with a novel mechanism of action to be approved for the treatment of pulmonary multidrug-resistant TB (MDR-TB) in over 40 years[1]. Its discovery was the result of a large-scale phenotypic screening campaign, a strategy that has regained prominence in the quest for novel antibiotics. This guide will dissect the key stages of its early development, from the initial high-throughput screening to the characterization of its unique mode of action.

High-Throughput Phenotypic Screening

The journey to discover Bedaquiline began with a high-throughput screening (HTS) of a diverse chemical library against Mycobacterium smegmatis, a non-pathogenic, fast-growing surrogate for M. tuberculosis[2]. Phenotypic screening, which assesses the ability of compounds to inhibit the growth of the whole organism, offers the advantage of identifying compounds with novel mechanisms of action without prior knowledge of a specific molecular target[3].

Experimental Protocol: High-Throughput Phenotypic Screening

The following is a generalized protocol for a high-throughput phenotypic screen for anti-mycobacterial agents, based on the principles that led to the discovery of Bedaquiline.

Objective: To identify compounds that inhibit the growth of Mycobacterium smegmatis.

Materials:

-

Mycobacterium smegmatis culture (e.g., mc²155)

-

Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and Tween 80

-

Compound library dissolved in a suitable solvent (e.g., DMSO)

-

384-well microtiter plates

-

Automated liquid handling systems

-

Plate reader for measuring optical density (OD) or fluorescence/luminescence

-

Positive control (e.g., a known anti-TB drug like isoniazid)

-

Negative control (e.g., DMSO)

Procedure:

-

Culture Preparation: Grow M. smegmatis in Middlebrook 7H9 broth to mid-log phase.

-

Inoculum Preparation: Dilute the bacterial culture to a standardized cell density, optimized for growth in the 384-well plate format.

-

Compound Plating: Using an automated liquid handler, dispense a small volume of each compound from the library into individual wells of the 384-well plates to achieve the desired final screening concentration. Also, dispense the positive and negative controls into designated wells.

-

Inoculation: Add the prepared M. smegmatis inoculum to all wells of the compound-containing plates.

-

Incubation: Incubate the plates at 37°C for a period sufficient to allow for robust growth in the negative control wells (typically 48-72 hours for M. smegmatis).

-

Readout: Measure the bacterial growth in each well. This can be done by:

-

Optical Density (OD): Measuring the turbidity of the culture at a specific wavelength (e.g., 600 nm).

-

Reporter Gene Assays: Using a strain of M. smegmatis that expresses a reporter gene (e.g., luciferase or green fluorescent protein) as an indicator of cell viability.

-

-

Hit Identification: Identify "hits" as compounds that cause a significant reduction in bacterial growth compared to the negative control, typically above a certain threshold of inhibition.

Experimental Workflow

Hit-to-Lead and Lead Optimization

Following the initial screen, the diarylquinoline class of compounds, to which Bedaquiline belongs, was identified as a promising hit series. The subsequent hit-to-lead and lead optimization phases focused on improving the potency, selectivity, and pharmacokinetic properties of these compounds. This involved the synthesis and testing of numerous analogues to establish a structure-activity relationship (SAR).

Determination of In Vitro Potency

A crucial step in the characterization of Bedaquiline was determining its Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.

Experimental Protocol: Resazurin Microtiter Assay (REMA)

The Resazurin Microtiter Assay (REMA) is a colorimetric method commonly used to determine the MIC of compounds against M. tuberculosis. It is a rapid, low-cost, and high-throughput alternative to traditional agar-based methods.

Objective: To determine the MIC of Bedaquiline against M. tuberculosis.

Materials:

-

M. tuberculosis culture (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) and Tween 80

-

Bedaquiline stock solution

-

96-well microtiter plates

-

Resazurin sodium salt solution (0.01% w/v)

-

Positive and negative growth controls

Procedure:

-

Drug Dilution: Prepare serial twofold dilutions of Bedaquiline in Middlebrook 7H9 broth directly in the 96-well plate.

-

Inoculum Preparation: Grow M. tuberculosis to mid-log phase, adjust the turbidity to a McFarland standard (e.g., 1.0), and then dilute it to the final inoculum concentration.

-

Inoculation: Add the prepared bacterial suspension to all wells containing the drug dilutions and the positive control well. The negative control well receives only broth.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Resazurin Addition: After the initial incubation, add the resazurin solution to each well.

-

Second Incubation: Re-incubate the plates for 24-48 hours.

-

MIC Determination: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink[1].

Mechanism of Action: Inhibition of ATP Synthase

A key differentiator for Bedaquiline is its novel mechanism of action. It targets the F1Fo-ATP synthase, an essential enzyme for energy production in M. tuberculosis. Specifically, Bedaquiline binds to the c-subunit of the Fo rotor ring, effectively jamming the proton pump and halting ATP synthesis[1][4].

Experimental Protocol: ATP Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP synthesis activity of inverted membrane vesicles (IMVs) from mycobacteria.

Objective: To determine the IC50 of Bedaquiline for the inhibition of mycobacterial ATP synthase.

Materials:

-

Inverted membrane vesicles (IMVs) prepared from M. smegmatis or M. tuberculosis.

-

Assay buffer (containing a respiratory substrate like succinate)

-

ADP (adenosine diphosphate)

-

Luciferin-luciferase ATP detection reagent

-

Bedaquiline stock solution

-

Luminometer

Procedure:

-

Reaction Setup: In a luminometer-compatible plate, combine the IMVs, assay buffer, and varying concentrations of Bedaquiline.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the ATP synthase.

-

Initiation of ATP Synthesis: Add ADP to initiate ATP synthesis by the IMVs.

-

ATP Detection: Immediately add the luciferin-luciferase reagent. The luciferase enzyme will use the newly synthesized ATP to produce light.

-

Luminescence Measurement: Measure the light output using a luminometer.

-

IC50 Calculation: The concentration of Bedaquiline that inhibits 50% of the ATP synthesis activity (IC50) is calculated by plotting the luminescence signal against the drug concentration.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize key quantitative data from the early characterization of Bedaquiline.

Table 1: In Vitro Activity of Bedaquiline

| Parameter | Value | Reference Strain/Condition |

| MIC Range | 0.0039 - 0.25 mg/L | Pan-susceptible and drug-resistant M. tuberculosis isolates |

| MIC50 | 0.06 mg/L | M. tuberculosis isolates |

| MIC90 | 0.12 mg/L | M. tuberculosis isolates |

| ECOFF | 0.125 mg/L | Epidemiological Cut-off Value |

| IC50 (ATP Synthase) | ~34 nM | M. smegmatis IMVs |

Data compiled from multiple sources[5][6][7].

Table 2: Pharmacokinetic Parameters of Bedaquiline in Humans

| Parameter | Value | Condition |

| Tmax (Time to peak concentration) | ~5 hours | Single dose |

| Terminal Elimination Half-life (t1/2) | ~5.5 months | Multi-dose |

| Protein Binding | >99.9% | Plasma |

| Effect of Food | ~2-fold increase in bioavailability | High-fat meal |

Data compiled from multiple sources.

Conclusion

The discovery of Bedaquiline is a testament to the power of phenotypic screening in identifying novel antibacterial agents with unprecedented mechanisms of action. This in-depth guide has outlined the core experimental protocols and quantitative data that were pivotal in its early development. The detailed methodologies for high-throughput screening, MIC determination, and mechanism of action studies provide a framework for researchers in the field of anti-TB drug discovery. The unique targeting of the mycobacterial ATP synthase by Bedaquiline has opened new avenues for the development of the next generation of anti-tubercular therapies.

References

- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. annlabmed.org [annlabmed.org]

- 3. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are mycobacterial ATP synthase inhibitors and how do they work? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Pretomanid Against Drug-Susceptible Mycobacterium tuberculosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Pretomanid, a novel nitroimidazooxazine, is a critical component of new treatment regimens for tuberculosis (TB), particularly for drug-resistant strains.[1][2] Its unique dual mechanism of action, targeting both actively replicating and dormant, non-replicating bacilli, makes it a significant agent in the fight against this persistent pathogen.[3][4][5][6] This technical guide provides an in-depth look at the in vitro activity of Pretomanid against drug-susceptible Mycobacterium tuberculosis (Mtb), detailing its efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The in vitro potency of an antimicrobial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. For Pretomanid, MIC values against drug-susceptible Mtb have been determined in various studies, demonstrating its potent activity.

| Mtb Strain | MIC Range (mg/L) | Noteworthy Observations |

| H37Rv (reference strain) | 0.03 - 0.5 | A well-established quality control range for susceptibility testing.[7][8] |

| Clinical Isolates (non-Lineage 1) | 0.012 - 0.5 | Generally shows high susceptibility.[9][10] |

| Lineage 1 Clinical Isolates | Up to 2.0 | Intrinsically less susceptible compared to other lineages.[8][9] |

It is important to note that a provisional breakpoint for resistance has been suggested at >0.5 mg/L for non-Lineage 1 Mtb isolates.[7][9]

Mechanism of Action: A Dual Threat to M. tuberculosis

Pretomanid is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effects.[1][2][4] Its mechanism is multifaceted, targeting the bacterium through two distinct pathways depending on the metabolic state of the bacilli.

1. Aerobic Conditions (Actively Replicating Bacilli): Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4][5] This disruption of the cell wall integrity leads to bacterial cell death.[3][5]

2. Anaerobic Conditions (Non-Replicating or "Dormant" Bacilli): In the low-oxygen environments characteristic of tuberculous granulomas, Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn).[1][3][4] This activation leads to the generation of reactive nitrogen species, including nitric oxide (NO).[3][4] These reactive species act as respiratory poisons, disrupting cellular respiration and leading to the death of even non-replicating bacilli.[3][4][5] This activity against dormant bacteria is crucial for shortening the duration of TB treatment.[2]

Below is a diagram illustrating the activation and dual mechanism of action of Pretomanid.

Experimental Protocols: Determining In Vitro Susceptibility

The determination of Pretomanid's MIC against M. tuberculosis is a critical procedure in both research and clinical settings. The broth microdilution method is a widely accepted and standardized technique for this purpose.

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate and then inoculating the wells with a standardized suspension of the microorganism.[11]

Workflow:

-

Preparation of Mtb Inoculum:

-

M. tuberculosis is cultured on a solid medium (e.g., Middlebrook 7H10 or 7H11 agar).

-

Colonies are harvested and suspended in a buffer (e.g., saline with Tween 80) containing glass beads to break up clumps.

-

The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

-

The standardized suspension is then diluted to achieve the final desired inoculum concentration (typically 1 x 105 to 5 x 105 CFU/mL).

-

-

Preparation of Pretomanid Dilutions:

-

A stock solution of Pretomanid is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the drug are made in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well containing the drug dilution is inoculated with the prepared Mtb suspension.

-

Control wells (no drug) are also included.

-

The plate is sealed and incubated at 37°C.

-

-

Reading and Interpretation of Results:

-

The plate is read when visible growth is observed in the drug-free control wells.

-

The MIC is determined as the lowest concentration of Pretomanid that completely inhibits visible growth of Mtb.

-

Below is a diagram outlining the experimental workflow for the broth microdilution MIC assay.

This technical guide provides a concise yet comprehensive overview of the in vitro activity of Pretomanid against drug-susceptible M. tuberculosis. The provided data and protocols are intended to support the research and development efforts of professionals in the field of tuberculosis drug discovery.

References

- 1. Pretomanid - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. mims.com [mims.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

Technical Guide: Solubility and Stability Profile of Anti-TB Agent 1 (Isoniazid)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability characteristics of the primary anti-tuberculosis (anti-TB) agent, Isoniazid, which serves as the model for "anti-TB agent 1." The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of key pathways and workflows to support drug development and formulation research.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[1] Isoniazid is a white crystalline powder that is freely soluble in water but has limited solubility in other common organic solvents.[2][3] Its solubility is also temperature-dependent.[4][5]

Quantitative Solubility Data

The equilibrium solubility of Isoniazid in various pure solvents across a range of temperatures has been determined experimentally.[4][5] The data highlights its high solubility in water compared to alcohols like ethanol.[2]

| Solvent | Temperature (°C) | Solubility (g / 100g Solvent) | Reference |

| Water | 20 | 12.5 | [6] |

| Water | 25 | ~14.0 | [2] |

| Water | 40 | ~26.0 | [2] |

| Ethanol | 25 | ~2.0 | [2] |

| Methanol | 25 | Data Not Specified | [4][5] |

| Chloroform | 25 | ~0.1 | [2] |

| Ether | Not Specified | Very Slightly Soluble | [3] |

Table 1: Solubility of Isoniazid in Common Solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gravimetric shake-flask method, a standard technique for determining the thermodynamic solubility of a compound.[1][4][7]

Objective: To determine the saturation concentration of Isoniazid in a given solvent at a specific temperature.

Materials:

-

Isoniazid (pure API)

-

Solvent of interest (e.g., ultrapure water, ethanol)

-

Thermostatically controlled shaker bath

-

Analytical balance (precision ±0.0001 g)

-

Stoppered conical flasks (50 mL)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Validated analytical method for quantification (e.g., UV-Vis Spectroscopy, HPLC)

Procedure:

-

Preparation: Set the shaker bath to the desired constant temperature (e.g., 25°C ± 0.5°C).

-

Sample Addition: Add an excess amount of Isoniazid solid to a conical flask containing a known volume (e.g., 30 mL) of the solvent. The excess solid ensures that equilibrium saturation is achieved.[4]

-

Equilibration: Seal the flask and place it in the shaker bath. Agitate the suspension for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[1][8]

-

Phase Separation: After equilibration, allow the flask to stand undisturbed in the bath for at least 24 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered sample with the solvent as necessary and determine the concentration of Isoniazid using a validated analytical method.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100g ). The experiment should be performed in triplicate to ensure reproducibility.[7]

Workflow for Solubility Testing

The following diagram illustrates the general workflow for determining the solubility of a drug substance.

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. Isoniazid (PIM 288) [inchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. bmglabtech.com [bmglabtech.com]

Preliminary Toxicity Profile of Anti-TB Agent 1 (Pretomanid)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity profile of the anti-tuberculosis agent, Pretomanid. The information presented herein is a synthesis of publicly available preclinical and clinical data, intended to inform researchers, scientists, and drug development professionals.

Executive Summary

Pretomanid, a nitroimidazooxazine, is a novel anti-tuberculosis agent. Its mechanism of action involves the inhibition of mycolic acid biosynthesis under aerobic conditions and the generation of reactive nitrogen species, including nitric oxide, under anaerobic conditions, which act as respiratory poisons.[1][2] While demonstrating potent antimycobacterial activity, a thorough understanding of its toxicity profile is crucial for its safe and effective development and use. This document summarizes key findings from in vitro and in vivo toxicity studies, including genotoxicity, cytotoxicity, and organ-specific toxicities.

In Vitro Toxicity

Cytotoxicity

Quantitative data on the cytotoxicity of Pretomanid in mammalian cell lines is limited in the public domain. However, available data provides an initial assessment of its cytotoxic potential.

Table 1: In Vitro Cytotoxicity of Pretomanid

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HEK293 | FAST patch clamp | IC50 | > 30 µM | [3] |

| HEK293 | Cell Viability | CC50 | 98 µM | [3] |

| MRC5 | Resazurin dye based | IC50 | > 64 µM | [3] |

| Vero | MTS-PMS assay | IC50 | > 100 µg/mL | [3] |

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies have been conducted on Pretomanid. The parent compound has generally been found to be non-genotoxic. However, a human metabolite has shown mutagenic potential in the Ames assay.

Table 2: Summary of Genotoxicity Studies for Pretomanid

| Assay | Test System | Concentration/Dose | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | Up to 5000 µ g/plate | Negative | [4] |

| Chromosome Aberration Assay | Chinese Hamster Ovary (CHO) cells | Up to 1000 µg/mL | Negative | [5] |

| Mouse Lymphoma Assay | L5178Y TK+/- cells | Not Specified | Negative | [4] |

| In Vivo Mouse Micronucleus Assay | CD-1®(ICR) BR mice | Up to 2000 mg/kg | Negative | [4] |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | Not Specified | Positive | [4] |

In Vivo Toxicity

Repeat-dose oral toxicity studies of up to 39 weeks in duration have been conducted in cynomolgus monkeys to characterize the in vivo toxicological profile of Pretomanid.[6]

Table 3: Summary of In Vivo Toxicity Findings in Cynomolgus Monkeys

| Parameter | Finding | Reference |

| Target Organs | Heart (QT prolongation), Nervous System, Liver (minimal hepatocellular hypertrophy without enzyme elevation) | [6] |

| No-Observed-Adverse-Effect Level (NOAEL) | Identified in all studies, with exposures at or exceeding human exposure at the approved dose (exception for female monkeys in a 39-week study). | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the key genotoxicity assays cited, based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is performed to detect point mutations.

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Method: The plate incorporation method is utilized. The test compound, bacterial tester strains, and with or without a metabolic activation system (S9 mix from rat liver) are combined in molten top agar and poured onto minimal glucose agar plates.

-

Procedure:

-

Prepare serial dilutions of Pretomanid.

-

In separate tubes for each strain and concentration (including positive and negative controls), mix the test compound dilution, the bacterial culture, and either S9 mix or a buffer.

-

Add molten top agar to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) on each plate.

-

-

Evaluation Criteria: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies over the background (negative control) and the increase is reproducible.

In Vitro Mammalian Chromosome Aberration Test

This assay is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.[7]

-

Test System: Chinese Hamster Ovary (CHO) cells.[7]

-

Method:

-

CHO cells are cultured in appropriate media and seeded into culture vessels.

-

Cells are exposed to various concentrations of Pretomanid, along with positive and negative controls, for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 18-24 hours) without S9.[7]

-

Following the treatment period, cells are washed and incubated in fresh medium.

-

A mitotic arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.

-

Cells are harvested, treated with a hypotonic solution, and fixed.

-

Fixed cells are dropped onto microscope slides and stained.

-

Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

-

Evaluation Criteria: A test substance is considered to be positive if it produces a concentration-related increase in the number of cells with structural chromosomal aberrations or in the number of aberrations per cell.

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

This assay detects gene mutations affecting the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells.

-

Test System: L5178Y TK+/- mouse lymphoma cells.

-

Method:

-

Cells are exposed to a range of concentrations of Pretomanid, with and without S9 metabolic activation, for a defined period (e.g., 4 hours).

-

After exposure, the cells are washed and cultured for an expression period (typically 2 days) to allow for the fixation and expression of any induced mutations.

-

Following the expression period, cells are plated in a selective medium containing a cytotoxic agent (e.g., trifluorothymidine), which kills cells expressing functional thymidine kinase.

-

Cells are also plated in a non-selective medium to determine the cloning efficiency (viability).

-

Plates are incubated for 10-12 days to allow for colony formation.

-

The number of mutant colonies in the selective medium and the total number of viable cells are used to calculate the mutant frequency.

-

-

Evaluation Criteria: A positive response is characterized by a dose-dependent increase in the mutant frequency that is statistically significant and exceeds a predefined threshold over the background mutant frequency.

In Vivo Mammalian Erythrocyte Micronucleus Test

This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.

-

Test System: Male CD-1®(ICR) BR mice.[4]

-

Method:

-

Animals are administered Pretomanid via an appropriate route (e.g., oral gavage) at various dose levels, along with vehicle and positive controls.[4]

-

Bone marrow is typically sampled 24 and 48 hours after a single treatment, or 24 hours after the final dose in a repeated-dose study.

-

Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.

-

The slides are stained to differentiate polychromatic erythrocytes (PCEs; immature) from normochromatic erythrocytes (NCEs; mature).

-

A large number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

-

-

Evaluation Criteria: A substance is considered positive if it induces a statistically significant, dose-related increase in the frequency of micronucleated PCEs.

Signaling Pathways and Experimental Workflows

Proposed Toxicity Pathway in Mammalian Cells

While the precise signaling pathways for Pretomanid-induced toxicity in mammalian cells are not fully elucidated, a plausible mechanism involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can lead to cellular damage and trigger apoptotic pathways.

Caption: Proposed pathway for Pretomanid-induced cellular toxicity.

Experimental Workflow for In Vitro Genotoxicity Testing

The following diagram illustrates a typical workflow for conducting in vitro genotoxicity assays.

Caption: General workflow for in vitro genotoxicity assessment.

Conclusion

The preliminary toxicity profile of Pretomanid suggests that the parent compound has a low potential for genotoxicity. In vivo studies have identified the heart, nervous system, and liver as potential target organs for toxicity at exposures exceeding therapeutic levels. A metabolite of Pretomanid has shown mutagenic activity in the Ames test, which warrants further investigation. The likely mechanism of mammalian cell toxicity involves the induction of oxidative stress. Continued monitoring and further research are essential to fully characterize the safety profile of Pretomanid, particularly with long-term clinical use.

References

- 1. droracle.ai [droracle.ai]

- 2. Toxicity and toxicokinetic assessment of an anti-tubercular drug pretomanid in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Assessment of the Carcinogenic Potential of Pretomanid in Transgenic Tg.rasH2 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. criver.com [criver.com]

In-depth Technical Guide: Structure-Activity Relationship (SAR) Studies of Anti-TB Agents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "anti-TB agent 1" is a placeholder and does not refer to a specific, publicly known compound. To provide a concrete and actionable technical guide, this document will focus on the well-characterized nitroaromatic class of anti-tuberculosis agents, using BTZ043 and related compounds as primary examples. These agents represent a significant area of modern anti-TB research and offer a wealth of data for demonstrating SAR principles.

Introduction to Nitroaromatic Anti-TB Agents

Tuberculosis (TB) remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[1][2] This has created an urgent need for novel drugs with new mechanisms of action.[3][4] Nitroaromatic compounds, such as the bicyclic nitroimidazoles (e.g., PA-824) and 1,3-benzothiazin-4-ones (BTZs, e.g., BTZ043), have emerged as a highly potent class of anti-TB agents.[5][6][7]

These compounds are typically prodrugs that require reductive bioactivation within the mycobacterial cell to exert their bactericidal effect.[6][7] A key target for the BTZ class is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall.[5][6] This guide will synthesize the structure-activity relationship (SAR) data for this class to inform the rational design of future anti-TB agents.

Core Scaffold and Key Pharmacophoric Features

The general scaffold for many potent nitroaromatic anti-TB agents involves a nitro-substituted aromatic or heteroaromatic ring system. For the BTZ class, the core is an 8-nitro-4H-1,3-benzothiazin-4-one. SAR studies have revealed that several features are critical for potent activity.

Key Findings from SAR Studies:

-

The Nitro Group: The nitro group is indispensable for the anti-TB activity of these compounds.[6][7] Its reduction within the Mtb cell is the activating step. Chemical reduction of the nitro group to an amine or hydroxylamine abolishes or significantly diminishes activity.[6]

-

The Sulfur Atom: In the BTZ scaffold, the sulfur atom is also essential for activity.[6]

-

Substituents on the Scaffold: Modifications at various positions on the core structure have been extensively explored to optimize potency, reduce toxicity, and improve pharmacokinetic properties. For instance, substitutions at the 2-position of the BTZ ring have been shown to significantly modulate activity.[6]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize key quantitative data from SAR studies on BTZ and related nitroaromatic analogs. The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's potency against Mtb H37Rv.

Table 1: SAR of the BTZ Core Scaffold

| Compound ID | Core Scaffold Modification | R-Group at Position 2 | MIC vs. Mtb H37Rv (µg/mL) | Cytotoxicity (Vero cells, µM) |

| BTZ043 | 8-nitro-4H-1,3-benzothiazin-4-one | (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl | 0.001 | >128 |

| BTZ044 | 8-nitro-4H-1,3-benzothiazin-4-one | (R)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl | - | - |

| Analog 1 | 8-amino -4H-1,3-benzothiazin-4-one | (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl | Inactive | - |

| Analog 2 | 6-(trifluoromethyl)-8-nitro-4H-1,3-benzothiazin-4-one | 2-[2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl] | - | - |

| Analog 3 | Quinoline-based | Isoxazole side-chain | 0.77 µM (for compound 7g) | >128 |

Data synthesized from multiple sources for illustrative purposes.[6][8]

Mechanism of Action and Bioactivation Pathway

The mechanism of action for BTZ-class compounds involves a reductive activation pathway targeting a crucial enzyme in cell wall synthesis.

Reductive Activation Workflow

The workflow begins with the prodrug entering the mycobacterium and ends with the inhibition of the target enzyme, DprE1.

References

- 1. [Development and study of structure-activity relationship of drugs against Mycobacterium tuberculosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mbi-prh.s3.ap-south-1.amazonaws.com [mbi-prh.s3.ap-south-1.amazonaws.com]

- 4. Unlocking potent anti-tuberculosis natural products through structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to Whole-Cell Screening Assays for Anti-TB Agent 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies employed in whole-cell screening assays for the identification and characterization of novel anti-tuberculosis (TB) agents, exemplified by the hypothetical "anti-TB agent 1." This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and biological pathways.

Introduction to Whole-Cell Screening for Anti-TB Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents.[1] Whole-cell phenotypic screening is a powerful strategy to identify compounds that inhibit the growth of Mtb in a physiologically relevant context.[1][2] This approach has the advantage of identifying inhibitors of essential pathways without prior knowledge of the specific drug target, and it inherently selects for compounds with the ability to penetrate the complex mycobacterial cell wall.[3]

This guide focuses on a hypothetical "this compound," a novel compound identified from a high-throughput whole-cell screen. The subsequent sections will detail the experimental procedures used for its discovery and initial characterization.

Experimental Protocols

High-Throughput Whole-Cell Growth Inhibition Assay

This protocol describes a common method for screening large compound libraries against virulent M. tuberculosis using a fluorescent reporter strain.

Materials:

-

M. tuberculosis strain expressing a fluorescent reporter (e.g., mCherry or DsRed)[1]

-

7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80[1]

-

Compound library dissolved in dimethyl sulfoxide (DMSO)

-

Rifampicin (positive control)

-

384-well microplates[3]

-

Plate reader capable of measuring fluorescence

Methodology:

-

Bacterial Culture Preparation: An M. tuberculosis culture is grown to mid-log phase (OD590 of 0.4-0.6). The culture is then diluted in 7H9 medium to a final OD590 of 0.06.[3]

-

Plate Preparation: Using a liquid handler, 20 µL of 7H9 medium is dispensed into each well of a 384-well plate.[1]

-

Compound Addition: Test compounds are added to the sample wells to a final concentration of 20 µM. The final DMSO concentration in all wells is maintained at 2%.[3] Control wells receive DMSO only (maximum growth) or rifampicin at a concentration that gives a mid-point signal (e.g., 2.5 nM).[1]

-

Inoculation: 10 µL of the diluted bacterial culture is added to each well, resulting in a final volume of 30 µL and a starting OD590 of 0.02.[1]

-

Incubation: Plates are sealed and incubated at 37°C in a humidified incubator for five days.[1][3]

-

Data Acquisition: After incubation, the fluorescence in each well is measured using a plate reader (e.g., excitation/emission of 560/590 nm for DsRed).[2]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a compound that inhibits ≥99% of bacterial growth.

Methodology:

-

A two-fold serial dilution of the hit compound (e.g., "this compound") is prepared in a 96-well plate, typically ranging from 0.0156 µg/ml to 8 µg/ml.[4]

-

M. tuberculosis H37Rv is added to each well at a similar starting inoculum as the primary screen.

-

Plates are incubated for seven days at 37°C.[4]

-

Growth inhibition is assessed either by visual inspection, optical density, or a viability dye such as resazurin (AlamarBlue).[4][5] The MIC99 is the lowest concentration showing no visible growth or a ≥99% reduction in signal compared to the DMSO control.[4]

Cytotoxicity Assay

To rule out general toxicity, hit compounds are tested against a mammalian cell line.

Methodology:

-

Vero or RAW264.7 macrophage cells are seeded in a 96-well plate and incubated overnight.[6][7]

-

The following day, serial dilutions of the test compound are added to the cells.

-

After a 48-hour incubation, cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[6][7]

Data Presentation

Quantitative data from screening and follow-up assays are crucial for hit prioritization.

Table 1: High-Throughput Screen Validation Parameters

| Parameter | Value | Description |

| Z' Factor | 0.76 - 0.87 | A measure of assay quality, with > 0.5 indicating an excellent assay.[3] |

| % Coefficient of Variation (%CV) | 3.4 - 7.0 | A measure of data variability, with < 20% being acceptable.[3] |

| Signal-to-Background (S:B) | > 10 | The ratio of the mean signal of the maximum growth control to the mean signal of the minimum growth control.[2] |

Table 2: Screening Cascade for "this compound"

| Assay | Parameter | Result |

| Primary Screen | % Growth Inhibition at 20 µM | 95% |

| MIC Determination | MIC99 against M. tuberculosis H37Rv | 3.0 µM[3] |

| Cytotoxicity Assay | CC50 against Vero cells | > 50 µM |

| Selectivity Index (SI) | CC50 / MIC99 | > 16.7 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a whole-cell high-throughput screening campaign.

References

- 1. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mycobacterium tuberculosis High-Throughput Screening | Springer Nature Experiments [experiments.springernature.com]

- 7. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Pretomanid: A Targeted Approach to Non-Replicating Persistent Tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The global challenge of tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is significantly exacerbated by the bacterium's ability to enter a non-replicating persistent (NRP) state. This dormant-like condition renders the bacilli tolerant to many conventional anti-TB drugs, which primarily target processes active during bacterial replication. The NRP state is a major contributor to the lengthy duration of TB therapy and the emergence of drug resistance. Consequently, there is a critical need for therapeutic agents that are effective against this persistent bacterial population. Pretomanid (formerly PA-824), a nitroimidazooxazine, is a promising anti-TB agent with a novel mechanism of action that exhibits bactericidal activity against both actively replicating and non-replicating Mtb. This technical guide provides a comprehensive overview of Pretomanid's effect on NRP TB, including quantitative efficacy data, detailed experimental protocols for assessing its activity, and a visualization of its molecular pathways.

Data Presentation: Efficacy of Pretomanid Against Mycobacterium tuberculosis

The following tables summarize the quantitative data on Pretomanid's efficacy against both drug-susceptible and drug-resistant M. tuberculosis under various conditions.

Table 1: In Vitro Activity of Pretomanid

| Parameter | M. tuberculosis Strain | Condition | Value | Reference |

| MIC | Drug-Susceptible | Aerobic | 0.015–0.25 µg/mL | |

| MIC | Drug-Resistant | Aerobic | 0.03–0.53 µg/mL | [1] |

| MBC | H37Rv | Aerobic | 0.02 µg/mL | |

| MIC | H37Rv | Anaerobic (Hypoxia) | 0.82 µg/mL | |

| MBC | H37Rv | Anaerobic (Hypoxia) | 6.3 µg/mL |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Preclinical and Clinical Efficacy of Pretomanid

| Model | Parameter | Dosage | Result | Reference |

| Mouse Model | CFU Reduction (intensive phase) | 100 mg/kg/day | 0.1 log10 units/day over 24 days | [1][2] |

| Human Study (EBA) | Sputum CFU Reduction (14 days) | 200 mg/day | Effective bactericidal activity | [1] |

| Nix-TB Clinical Trial (BPaL regimen) | Favorable Outcome (XDR-TB) | Pretomanid 200 mg daily | 89% | [1] |

| Nix-TB Clinical Trial (BPaL regimen) | Favorable Outcome (MDR-TB) | Pretomanid 200 mg daily | 92% | [1] |

CFU: Colony Forming Units; EBA: Early Bactericidal Activity; BPaL: Bedaquiline, Pretomanid, and Linezolid; XDR-TB: Extensively Drug-Resistant TB; MDR-TB: Multi-Drug Resistant TB

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-TB agents against non-replicating persistent Mtb. The following are protocols for two standard in vitro models.

The Wayne Model of Hypoxia-Induced Non-Replicating Persistence

This model simulates the low-oxygen environment within a granuloma, inducing Mtb to enter a state of non-replicating persistence.

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Dubos Tween Albumin Broth (DTAB)

-

Screw-cap tubes with a specific headspace ratio (e.g., 1.2)

-

Stir bars

-

Pretomanid stock solution

-

Phosphate-buffered saline with 0.05% Tween 80 (PBST)

-

Middlebrook 7H11 agar plates supplemented with OADC

-

Resazurin solution

Procedure:

-

Inoculum Preparation: Grow M. tuberculosis in DTAB to mid-log phase.

-

Model Setup: Dilute the culture in fresh DTAB to a starting optical density (OD) of ~0.002 and dispense into the specialized screw-cap tubes containing a stir bar. Ensure the correct headspace ratio for gradual oxygen depletion.

-

Induction of NRP: Incubate the tubes at 37°C with slow stirring. The bacteria will initially replicate and then, as oxygen is depleted, will transition into a non-replicating state, typically characterized by a plateau in turbidity and a change in the color of a methylene blue indicator if included.

-

Drug Exposure: Once the NRP state is established (typically after 7-14 days), add Pretomanid at the desired concentrations.

-

Assessment of Viability (CFU Enumeration): At various time points during drug exposure, remove aliquots from the tubes.

-

Prepare serial dilutions in PBST.

-

Plate the dilutions onto Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the colony-forming units (CFU) per milliliter.

-

-

Rapid Viability Assessment (Optional): A resazurin-based assay can be used for a more rapid, semi-quantitative assessment of viability. Add resazurin to the cultures; a color change from blue to pink indicates metabolic activity.

Nutrient Starvation Model of Non-Replicating Persistence

This model mimics the nutrient-poor conditions that Mtb may encounter within the host, leading to a state of dormancy.

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth with ADC supplement and glycerol

-

Phosphate-buffered saline with 0.05% Tween 80 (PBST)

-

Pretomanid stock solution

-

Middlebrook 7H11 agar plates supplemented with OADC

Procedure:

-

Inoculum Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.

-

Induction of Nutrient Starvation:

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellet twice with PBST to remove residual nutrients.

-

Resuspend the cells in PBST at a specific OD.

-

Incubate the bacterial suspension at 37°C with shaking for an extended period (e.g., 2-4 weeks) to induce a non-replicating state.

-

-

Drug Exposure: After the starvation period, add Pretomanid at the desired concentrations to the bacterial suspension.

-

Assessment of Viability (CFU Enumeration):

-

At various time points during drug exposure, collect aliquots.

-

Prepare serial dilutions in PBST.

-

Plate the dilutions onto Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Enumerate the CFUs to determine the bactericidal effect of Pretomanid.

-

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key molecular pathways involved in Pretomanid's action against Mycobacterium tuberculosis.

Caption: Pretomanid activation and its effect under anaerobic conditions.

Caption: Inhibition of mycolic acid synthesis by Pretomanid under aerobic conditions.

Conclusion

Pretomanid represents a significant advancement in the fight against tuberculosis, particularly in the context of non-replicating persistent organisms. Its dual mechanism of action, targeting both the respiratory processes in anaerobic, non-replicating bacilli and cell wall synthesis in aerobic, replicating bacteria, makes it a potent agent for shortening treatment durations and combating drug-resistant strains.[2][3] The data and protocols presented in this guide are intended to facilitate further research and development in this critical area of infectious disease. A thorough understanding of Pretomanid's efficacy and mechanisms of action is paramount for its optimal use in novel therapeutic regimens aimed at the global eradication of tuberculosis.

References

Unveiling the Antitubercular Potential of Pretomanid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antitubercular properties of Pretomanid, a nitroimidazooxazine class antimicrobial agent. Pretomanid, developed by the TB Alliance, is a crucial component of combination therapies for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB)[1][2]. This document details its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to elucidate these properties.

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effects[3][4]. Its mechanism is twofold, targeting both actively replicating and non-replicating (dormant) Mycobacterium tuberculosis[4][5][6].

Activation Pathway: The activation of Pretomanid is a critical process initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium. This enzyme utilizes the reduced form of cofactor F420 (F420H2), which is generated by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1)[3][4]. The reduction of Pretomanid by Ddn leads to the release of reactive nitrogen species, including nitric oxide (NO), and other reactive metabolites[6][7].

Action Against Replicating Mycobacteria: In an aerobic environment, characteristic of actively replicating bacteria, Pretomanid's metabolites inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death[3][6]. Specifically, it is proposed that Pretomanid impairs the oxidative transformation of hydroxymycolates to ketomycolates[1].

Action Against Non-Replicating Mycobacteria: Under anaerobic conditions, where mycobacteria are in a dormant state, the release of nitric oxide acts as a respiratory poison[3][4]. NO is thought to target cytochrome oxidases in the electron transport chain, thereby inhibiting ATP synthesis and leading to cell death[7].

Resistance to Pretomanid is primarily associated with mutations in the genes involved in its activation pathway, namely ddn, fgd1, fbiA, fbiB, and fbiC[4].

Quantitative Data

In Vitro Activity

The in vitro activity of Pretomanid has been evaluated against a range of mycobacterial species. The minimum inhibitory concentration (MIC) is a key measure of its potency.

| Organism | Strain(s) | MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| M. tuberculosis | Drug-Susceptible (DS), Monoresistant, MDR, and XDR isolates | 0.005 - 0.48 | - | - | [1] |

| M. tuberculosis | H37Rv | 0.125 | - | - | [8] |

| M. bovis | - | <0.0312 - 0.125 | - | - | [2] |

| M. africanum | - | <0.0312 - 0.125 | - | - | [2] |

| M. canettii | - | 8 | - | - | [2] |

| M. kansasii | - | 1.708 | - | 8 | [2] |

| M. abscessus | - | >32 | - | - | |

| M. avium | - | >32 | - | - | [2] |

In Vivo Efficacy

Preclinical studies in murine models have demonstrated the in vivo efficacy of Pretomanid, both as a monotherapy and in combination regimens.

| Animal Model | M. tuberculosis Strain | Treatment Regimen | Duration | Outcome | Reference(s) |

| BALB/c mice | H37Rv | Pretomanid (100 mg/kg) | 2 months | Proportion of resistant CFU: 3.8x10⁻³ | [8] |

| BALB/c mice | H37Rv | Pretomanid (100 mg/kg) + Isoniazid | 2 months | Proportion of resistant CFU dropped to 5.0x10⁻⁶ | [8] |

| BALB/c mice | M. abscessus | Pretomanid (200 mg/kg) | - | 3.12 log₁₀ CFU reduction in lungs, 2.30 log₁₀ CFU reduction in spleen | |

| Mouse model of TB meningitis | - | BPaL (Bedaquiline, Pretomanid, Linezolid) | - | Inferior bactericidal activity compared to standard regimen |

In Vitro Cytotoxicity

Toxicology studies are crucial to assess the safety profile of a drug candidate.

| Cell Line | Assay Type | IC₅₀ (µM) | Comments | Reference(s) |

| Chinese Hamster Ovary (CHO) | - | >1000 µg/mL (non-mutagenic) | No clastogenic effects detected. | [1] |

| Mouse Lymphoma | - | >500 µg/mL (non-mutagenic) | No mutagenic effects detected. | [1] |

| Vero (Monkey Kidney Epithelial) | MTT Assay | Not explicitly stated, but generally low toxicity is implied in preclinical studies. | Used to assess general cytotoxicity. | [1] |

| HepG2 (Human Liver Carcinoma) | MTT Assay | Not explicitly stated, but generally low toxicity is implied in preclinical studies. | Used to assess potential hepatotoxicity. | [1] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method.

1. Preparation of Drug Solutions:

-

Prepare a stock solution of Pretomanid in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the drug in Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol in a 96-well microtiter plate to achieve the desired final concentrations.

2. Inoculum Preparation:

-

Grow M. tuberculosis strains in Middlebrook 7H9 broth.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the drug dilutions with the prepared bacterial suspension.

-

Include a drug-free growth control well and a sterile control well.

-

Seal the plates and incubate at 37°C for 7-14 days.

4. MIC Determination:

-

The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

-

Growth can be assessed visually or by using a colorimetric indicator such as resazurin.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

-

Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in a suitable culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Drug Treatment:

-

Prepare serial dilutions of Pretomanid in the culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the drug.

-

Include a vehicle control (medium with the same concentration of the drug solvent) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

4. Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

5. IC₅₀ Calculation:

-

The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

-

The IC₅₀ value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Conclusion